Cas no 1114596-39-2 (1-(Cyclopropylcarbonyl)piperidin-3-amine)

1-(Cyclopropylcarbonyl)piperidin-3-amine 化学的及び物理的性質
名前と識別子
-
- (3-Aminopiperidin-1-yl)(cyclopropyl)methanone
- 1-(Cyclopropylcarbonyl)piperidin-3-amine
- AKOS000321680
- 1114596-39-2
- (R)-(3-Amino-1-piperidyl)(cyclopropyl)methanone
- EN300-719257
- AKOS016345391
- MFCD12026976
- SCHEMBL14275803
- SY366107
- A1-21222
- SB41944
- CS-0271308
- STK501511
- LS-01864
- CHEMBL4588559
- 1-(cyclopropylcarbonyl)-3-piperidinamine
- (3-aminopiperidin-1-yl)-cyclopropylmethanone
- (3-AMINOPIPERIDINO)(CYCLOPROPYL)METHANONE
- 1-cyclopropanecarbonylpiperidin-3-amine
- ALBB-004975
- MFCD30753378
- WLLZJPLISPRNPJ-UHFFFAOYSA-N
-
- MDL: MFCD12026976
- インチ: InChI=1S/C9H16N2O/c10-8-2-1-5-11(6-8)9(12)7-3-4-7/h7-8H,1-6,10H2
- InChIKey: WLLZJPLISPRNPJ-UHFFFAOYSA-N
- ほほえんだ: C1CC(CN(C1)C(=O)C2CC2)N
計算された属性
- せいみつぶんしりょう: 168.126263138g/mol
- どういたいしつりょう: 168.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 46.3Ų
1-(Cyclopropylcarbonyl)piperidin-3-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(Cyclopropylcarbonyl)piperidin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B424923-50mg |
1-(Cyclopropylcarbonyl)piperidin-3-amine |
1114596-39-2 | 50mg |
$ 160.00 | 2022-06-07 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 036784-500mg |
1-(Cyclopropylcarbonyl)piperidin-3-amine |
1114596-39-2 | 500mg |
3966CNY | 2021-05-07 | ||
abcr | AB560780-5g |
1-(Cyclopropylcarbonyl)piperidin-3-amine; . |
1114596-39-2 | 5g |
€1277.00 | 2025-02-27 | ||
abcr | AB560780-10g |
1-(Cyclopropylcarbonyl)piperidin-3-amine; . |
1114596-39-2 | 10g |
€1837.00 | 2025-02-27 | ||
A2B Chem LLC | AE14006-10g |
1-(Cyclopropylcarbonyl)piperidin-3-amine |
1114596-39-2 | >95% | 10g |
$1828.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1341978-250mg |
(3-Aminopiperidin-1-yl)(cyclopropyl)methanone |
1114596-39-2 | 95+% | 250mg |
¥1872.00 | 2024-08-09 | |
Chemenu | CM115695-1g |
1-(cyclopropylcarbonyl)piperidin-3-amine |
1114596-39-2 | 95% | 1g |
$300 | 2021-08-06 | |
TRC | B424923-5mg |
1-(Cyclopropylcarbonyl)piperidin-3-amine |
1114596-39-2 | 5mg |
$ 50.00 | 2022-06-07 | ||
abcr | AB560780-500 mg |
1-(Cyclopropylcarbonyl)piperidin-3-amine; . |
1114596-39-2 | 500MG |
€406.00 | 2023-04-13 | ||
Chemenu | CM115695-10g |
1-(cyclopropylcarbonyl)piperidin-3-amine |
1114596-39-2 | 95% | 10g |
$1320 | 2021-08-06 |
1-(Cyclopropylcarbonyl)piperidin-3-amine 関連文献
-
1. Back matter
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
1-(Cyclopropylcarbonyl)piperidin-3-amineに関する追加情報
Introduction to 1-(Cyclopropylcarbonyl)piperidin-3-amine (CAS No. 1114596-39-2)
1-(Cyclopropylcarbonyl)piperidin-3-amine, identified by its Chemical Abstracts Service (CAS) number 1114596-39-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class of heterocyclic amines, characterized by a six-membered ring containing one nitrogen atom. The presence of a cyclopropylcarbonyl group at the 1-position and an amine substituent at the 3-position imparts unique chemical and pharmacological properties, making it a valuable scaffold for drug discovery and development.
The structural features of 1-(Cyclopropylcarbonyl)piperidin-3-amine contribute to its potential biological activity. The cyclopropylcarbonyl moiety is known to enhance metabolic stability and binding affinity, while the piperidine ring is a common pharmacophore in many therapeutic agents. This combination suggests that the compound may exhibit properties suitable for applications in central nervous system (CNS) disorders, cardiovascular diseases, and other therapeutic areas where piperidine derivatives are frequently explored.
In recent years, there has been a surge in research focused on developing novel piperidine-based compounds due to their versatility and efficacy. Studies have demonstrated that modifications at the 1- and 3-positions of the piperidine ring can significantly influence the pharmacokinetic and pharmacodynamic profiles of these molecules. For instance, the incorporation of a cyclopropylcarbonyl group has been shown to improve solubility and bioavailability, which are critical factors in drug design.
One of the most compelling aspects of 1-(Cyclopropylcarbonyl)piperidin-3-amine is its potential as a building block for more complex drug candidates. Researchers have leveraged this compound to synthesize derivatives with enhanced binding affinity to target proteins. For example, modifications at the amine group have been used to develop ligands that interact with enzymes and receptors involved in disease pathways. These findings highlight the compound's utility in fragment-based drug design and virtual screening campaigns.
The chemical synthesis of 1-(Cyclopropylcarbonyl)piperidin-3-amine involves multi-step reactions that require precise control over reaction conditions. The introduction of the cyclopropylcarbonyl group typically involves carbonylation reactions, while the installation of the piperidine ring often necessitates cyclization techniques. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are essential for industrial applications.
From a medicinal chemistry perspective, 1-(Cyclopropylcarbonyl)piperidin-3-amine represents an interesting case study for understanding structure-activity relationships (SAR). Computational modeling studies have been employed to predict how structural variations influence biological activity. These studies often involve molecular docking simulations, which help identify key interactions between the compound and biological targets. Such insights are invaluable for optimizing lead compounds toward clinical candidates.
The potential therapeutic applications of 1-(Cyclopropylcarbonyl)piperidin-3-amine are broad and span multiple disease areas. In oncology, for example, piperidine derivatives have been investigated as inhibitors of kinases and other enzymes involved in cancer progression. Similarly, in neurology, these compounds have shown promise as modulators of neurotransmitter systems implicated in conditions such as depression and epilepsy. The cyclopropylcarbonyl group may further enhance their suitability for these applications by improving pharmacokinetic properties.
Recent preclinical studies have begun to explore the pharmacological profile of 1-(Cyclopropylcarbonyl)piperidin-3-amine. These investigations have focused on evaluating its interactions with specific enzymes and receptors relevant to human health and disease. Initial results suggest that this compound exhibits moderate affinity for certain targets while maintaining good selectivity over off-target proteins. Such findings are crucial for assessing its potential as a drug candidate.
The role of computational chemistry in studying 1-(Cyclopropylcarbonyl)piperidin-3-amine cannot be overstated. Techniques such as quantum mechanical calculations and molecular dynamics simulations provide detailed insights into its electronic structure and conformational behavior. These computational approaches complement experimental data, enabling researchers to refine their understanding of how this compound interacts with biological systems.
In conclusion, 1-(Cyclopropylcarbonyl)piperidin-3-amine (CAS No. 1114596-39-2) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this molecule, it is likely to remain a cornerstone in drug discovery efforts across academic institutions and pharmaceutical companies alike.
1114596-39-2 (1-(Cyclopropylcarbonyl)piperidin-3-amine) 関連製品
- 1060817-46-0(1-Isobutyrylpiperidin-3-amine)
- 2224371-73-5(N-(1-Cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide)
- 1955520-30-5(3-(Methanesulfonylmethyl)oxetane-3-carboxylic acid)
- 1486638-09-8(5-(benzyloxy)-3-methyl-1-propyl-1H-pyrazol-4-amine)
- 2171602-64-3(1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanoylpiperidine-3-carboxylic acid)
- 54757-46-9(9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid)
- 946202-52-4(N-(4-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-2-yl)methyl-1,2-oxazole-3-carboxamide)
- 2172522-60-8(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclopentylformamido}-2-methoxypropanoic acid)
- 1518431-42-9(N-({6-methylimidazo2,1-b1,3thiazol-5-yl}methyl)hydroxylamine)
- 444613-00-7(5-(Chloromethyl)-4-[(2-phenylethoxy)methyl]-2-[4-(trifluoromethyl)phenyl]thiazole)
